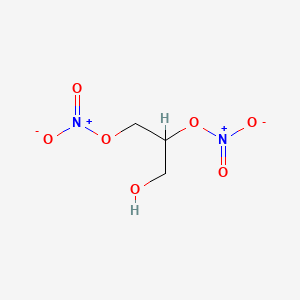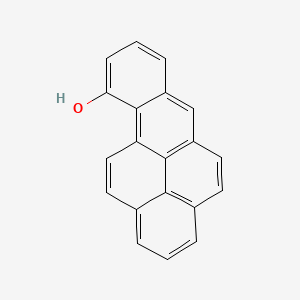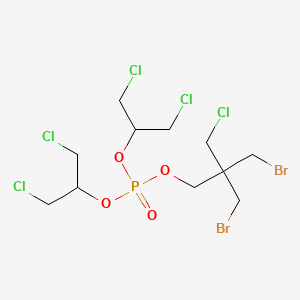
8-N3-cAMP
Overview
Description
8-Azidoadenosine-3’,5’-cyclic monophosphate is a modified nucleotide that serves as a photoaffinity label. It is structurally similar to cyclic adenosine monophosphate but contains an azide group. This azide group allows it to form a covalent bond with the binding site upon irradiation with ultraviolet light, making it a valuable tool in the study of cyclic adenosine monophosphate-binding proteins, particularly protein kinases.
Mechanism of Action
- This receptor plays a crucial role in chemotaxis (cell movement toward a chemical gradient) and cAMP signaling .
- This dynamic modification likely contributes to adaptation, where physiological responses cease after persistent cAMP exposure .
- In Dictyostelium discoideum, it triggers aggregation by mediating chemotaxis via extracellular cAMP secretion .
- Impact on Bioavailability :
- Cellular Effects :
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
8-N3-cAMP plays a crucial role in biochemical reactions as a photoaffinity label for cAMP-dependent binding proteins. It interacts with various enzymes, proteins, and other biomolecules, including the regulatory subunits of cAMP-dependent protein kinases (PKA). Upon UV light exposure, this compound forms covalent bonds with these proteins, allowing researchers to identify and study cAMP-binding sites. Additionally, this compound exhibits increased membrane permeability and metabolic stability compared to its parent compound, cAMP .
Cellular Effects
This compound influences various cellular processes by modulating cAMP-dependent signaling pathways. In H-35 hepatoma cells, for example, this compound has been shown to increase tyrosine aminotransferase activity by binding to the regulatory subunit of type II cAMP-dependent protein kinase . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by acting as a potent activator of cAMP-dependent protein kinases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the regulatory subunits of cAMP-dependent protein kinases. Upon UV light exposure, the azido group at the 8-position of the adenine ring forms a covalent bond with the protein, effectively labeling the cAMP-binding site. This interaction leads to the activation or inhibition of various downstream signaling pathways, depending on the specific protein involved . Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when protected from light and can be stored at room temperature for short periods. For long-term storage, it is recommended to keep the compound in a freezer, preferably in freeze-dried form . Studies have shown that this compound can induce rapid and reversible modifications in cellular receptors, such as the cAMP receptor in Dictyostelium discoideum, within minutes of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively activate cAMP-dependent signaling pathways without causing significant adverse effects. At higher doses, the compound may interfere with multiple cell regulation processes, potentially leading to toxic or adverse effects . It is essential to carefully determine the appropriate dosage for each specific application to avoid unwanted side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cAMP-dependent protein kinases. These kinases play a crucial role in regulating glucose and lipid metabolism by modulating the activity of enzymes and transcription factors involved in these processes . Additionally, this compound can influence mitochondrial cAMP signaling, which is essential for maintaining mitochondrial homeostasis and regulating cellular stress responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its increased membrane permeability and is distributed throughout the cytoplasm and organelles. The compound interacts with transporters and binding proteins, such as the regulatory subunits of cAMP-dependent protein kinases, to facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. In neurons, for example, this compound has been shown to associate with membrane-bound cAMP-binding proteins, which are concentrated in nerve endings . This localization is crucial for the compound’s activity and function, as it allows this compound to modulate ion channel proteins and other signaling molecules within specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azidoadenosine-3’,5’-cyclic monophosphate typically involves the modification of adenosine-3’,5’-cyclic monophosphate. The azide group is introduced at the 8-position of the adenine ring. This can be achieved through a series of chemical reactions, including nitration, reduction, and azidation.
Industrial Production Methods
While specific industrial production methods for 8-Azidoadenosine-3’,5’-cyclic monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Azidoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Click Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper-free azide-alkyne cycloaddition using difluorinated cyclooctyne.
Major Products
Substitution: Formation of various substituted adenosine derivatives.
Reduction: Formation of 8-aminoadenosine-3’,5’-cyclic monophosphate.
Click Chemistry: Formation of triazole-linked adenosine derivatives.
Scientific Research Applications
8-Azidoadenosine-3’,5’-cyclic monophosphate has numerous applications in scientific research:
Chemistry: Used as a photoaffinity label to study the binding sites of cyclic adenosine monophosphate-binding proteins.
Biology: Employed in the investigation of cyclic adenosine monophosphate-dependent signaling pathways and protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cyclic adenosine monophosphate-related pathways.
Industry: Applied in the design of biosensors and other analytical devices for detecting cyclic adenosine monophosphate levels
Comparison with Similar Compounds
Similar Compounds
8-Bromo-adenosine-3’,5’-cyclic monophosphate: Another modified cyclic adenosine monophosphate analogue used in research.
8-Chloro-adenosine-3’,5’-cyclic monophosphate: Similar to 8-Azidoadenosine-3’,5’-cyclic monophosphate but with a chlorine atom instead of an azide group.
8-Amino-adenosine-3’,5’-cyclic monophosphate: Contains an amino group at the 8-position instead of an azide group.
Uniqueness
8-Azidoadenosine-3’,5’-cyclic monophosphate is unique due to its azide group, which allows for photoaffinity labeling. This property makes it particularly useful for studying protein interactions and signaling pathways involving cyclic adenosine monophosphate. The ability to form covalent bonds upon ultraviolet light irradiation distinguishes it from other cyclic adenosine monophosphate analogues .
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLKBFMGWQTEK-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N8O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953852 | |
| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31966-52-6 | |
| Record name | 8-Azidoadenosine-3',5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)








![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)

